molecular formula C5H13N3O B14200607 N''-(2-Hydroxybutyl)guanidine CAS No. 922498-68-8

N''-(2-Hydroxybutyl)guanidine

Cat. No.: B14200607
CAS No.: 922498-68-8
M. Wt: 131.18 g/mol
InChI Key: PFJPTIMVMFQIMD-UHFFFAOYSA-N
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Description

N''-(2-Hydroxybutyl)guanidine is a guanidine derivative characterized by a hydroxybutyl substituent attached to the guanidine core. For example, N-(2-aminobutyl)guanidine dihydrochloride was prepared by reacting the precursor with methylthio reagents in glacial acetic acid, yielding a 75% product with confirmed purity via NMR and mass spectrometry . The hydroxybutyl substituent in this compound likely enhances solubility and modulates biological interactions compared to alkyl or aryl substituents.

Properties

CAS No.

922498-68-8

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-(2-hydroxybutyl)guanidine

InChI

InChI=1S/C5H13N3O/c1-2-4(9)3-8-5(6)7/h4,9H,2-3H2,1H3,(H4,6,7,8)

InChI Key

PFJPTIMVMFQIMD-UHFFFAOYSA-N

Canonical SMILES

CCC(CN=C(N)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-Hydroxybutyl)guanidine typically involves the reaction of 2-hydroxybutylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine structure .

Industrial Production Methods

Industrial production of N’'-(2-Hydroxybutyl)guanidine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Hydroxybutyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’'-(2-Hydroxybutyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Analogues and Substituent Effects

The guanidine core is highly versatile, and substituent modifications significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent(s) Key Features Synthesis Method Biological Activity
N''-(2-Hydroxybutyl)guanidine 2-Hydroxybutyl Enhanced hydrophilicity; potential metabolic stability Likely via guanylating agents and hydroxybutyl precursors (analogous to ) Not explicitly reported; inferred from analogs
N-(2-aminobutyl)guanidine dihydrochloride 2-Aminobutyl Hydrochloride salt form; high yield (75%) Reaction with methylthio reagents in glacial acetic acid Preclinical studies (unreported in evidence)
CHS 828 (pyridyl cyanoguanidine) Cyanoguanidine-pyridyl-hexyl Anticancer agent; inhibits nicotinamide phosphoribosyltransferase (NAMPT) Multi-step synthesis involving cyanoguanidine intermediates Potent antitumor activity (IC₅₀ = 25–27 µM)
N,N'-Bis(2-hydroxyethyl)guanidine Dual 2-hydroxyethyl groups High water solubility; lab-grade applications Not detailed in evidence; likely via hydroxyethyl substitution Industrial/laboratory use

Physicochemical Properties

  • Solubility : Hydroxyalkyl substituents (e.g., hydroxybutyl or hydroxyethyl) improve aqueous solubility compared to aryl or alkyl groups. For instance, N,N'-bis(2-hydroxyethyl)guanidine is highly water-soluble, making it suitable for laboratory applications .
  • Stability : Tautomerism in guanidine derivatives (e.g., ’s imidazo-triazole compounds) affects stability in polar solvents . Hydroxybutyl groups may stabilize tautomers via intramolecular hydrogen bonding.

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